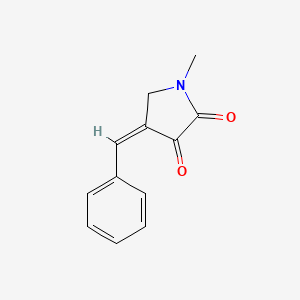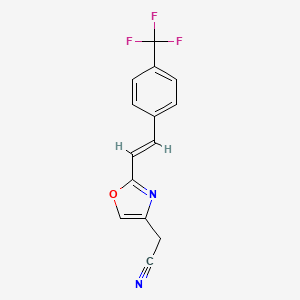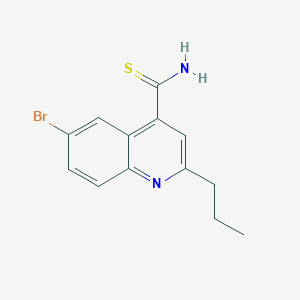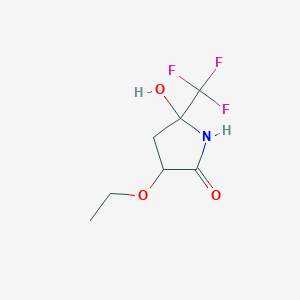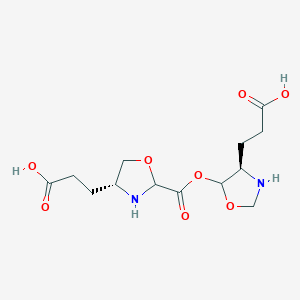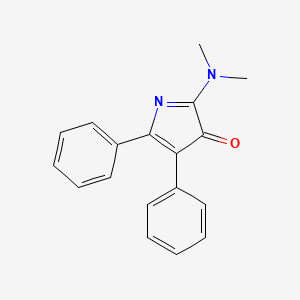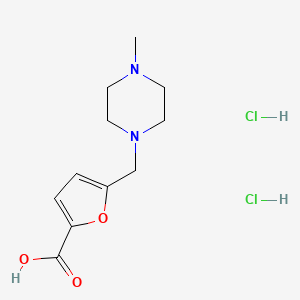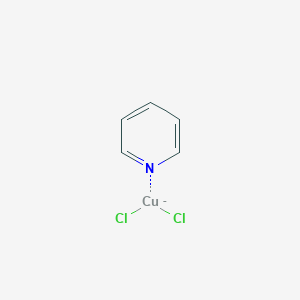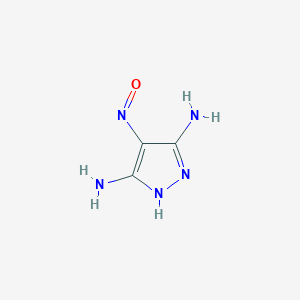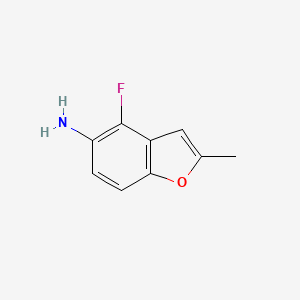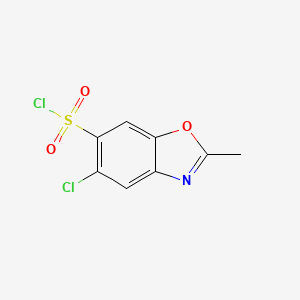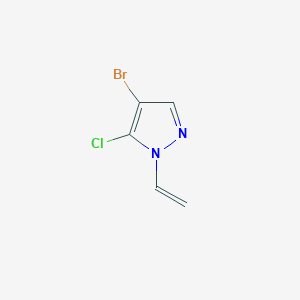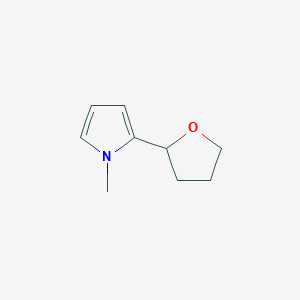
1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a methyl group and a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(tetrahydrofuran-2-yl)acetaldehyde with methylamine in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes cyclization without decomposing the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions: 1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where substituents like halogens or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 1-Methyl-2-(tetrahydrofuran-2-yl)pyrrolidine.
Substitution: 1-Methyl-2-(tetrahydrofuran-2-yl)-3-bromopyrrole.
科学的研究の応用
1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2-Methyl-1H-pyrrole: Lacks the tetrahydrofuran ring, making it less complex.
1-Methyl-2-(tetrahydrofuran-2-yl)pyrrolidine: A reduced form of the compound with different chemical properties.
2-(Tetrahydrofuran-2-yl)pyrrole: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole is unique due to the presence of both a methyl group and a tetrahydrofuran ring, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
1-methyl-2-(oxolan-2-yl)pyrrole |
InChI |
InChI=1S/C9H13NO/c1-10-6-2-4-8(10)9-5-3-7-11-9/h2,4,6,9H,3,5,7H2,1H3 |
InChIキー |
QYOWIBJEDIDFSL-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


